10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide
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Overview
Description
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their applications in various fields, including medicinal chemistry, due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with acridine and 6-bromohexylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acridine core can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Reduction Products: Reduction can yield dihydroacridine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide involves its interaction with biological macromolecules:
Molecular Targets: DNA and proteins are primary targets.
Pathways Involved: The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Properties
CAS No. |
92220-86-5 |
---|---|
Molecular Formula |
C23H31BrIN3 |
Molecular Weight |
556.3 g/mol |
IUPAC Name |
10-(6-bromohexyl)-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;iodide |
InChI |
InChI=1S/C23H31BrN3.HI/c1-25(2)20-11-9-18-15-19-10-12-21(26(3)4)17-23(19)27(22(18)16-20)14-8-6-5-7-13-24;/h9-12,15-17H,5-8,13-14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VXIHFSFXYQUYTQ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCBr)N(C)C.[I-] |
Origin of Product |
United States |
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